Methyl-2-(3,5-dimethoxyphenylamino) nicotinate
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Overview
Description
Chemical Reactions Analysis
Methyl-2-(3,5-dimethoxyphenylamino) nicotinate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl-2-(3,5-dimethoxyphenylamino) nicotinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl-2-(3,5-dimethoxyphenylamino) nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and protein interactions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Methyl-2-(3,5-dimethoxyphenylamino) nicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Used as a rubefacient in over-the-counter topical preparations for muscle and joint pain.
3,5-Dimethoxyaniline: A precursor in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and pathways, making it valuable in scientific research .
Properties
CAS No. |
887578-68-9 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
methyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H16N2O4/c1-19-11-7-10(8-12(9-11)20-2)17-14-13(15(18)21-3)5-4-6-16-14/h4-9H,1-3H3,(H,16,17) |
InChI Key |
BRZHHXBSVDGXHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)OC)OC |
Origin of Product |
United States |
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